molecular formula C18H17ClN2O4 B2682073 N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide CAS No. 1421465-92-0

N1-(2-chlorophenyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide

Cat. No. B2682073
CAS RN: 1421465-92-0
M. Wt: 360.79
InChI Key: IIZSBBRCECKVKN-UHFFFAOYSA-N
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Description

The compound contains a 2,3-dihydrobenzofuran ring, which is a fused organic molecule wherein benzene is fused with a dihydrofuran ring . It also contains a 2-chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Synthesis Analysis

While the exact synthesis of this compound is not available, 2,3-dihydrobenzofuran derivatives can be synthesized from 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones under clean conditions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the 2,3-dihydrobenzofuran ring and the 2-chlorophenyl group .

Scientific Research Applications

Environmental Impact and Transformation

Chlorination By-Products in Water Treatment

Research indicates that chlorination disinfection processes in water treatment can lead to the formation of hazardous by-products. For instance, the study of chlorination treatment on UV filter 2,4-dihydroxybenzophenone in swimming pool water has identified novel disinfection by-products including chlorinated benzoquinone and phenyl benzoquinones, which may pose ecological and health risks due to their genotoxicity (Sun et al., 2019).

Chemical Synthesis and Applications

Novel Synthetic Routes for Oxalamides

A significant advance in synthetic chemistry is the development of a novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides, showcasing a new methodological approach for the preparation of these compounds from 3-(2-nitroaryl)oxirane-2-carboxamides (Mamedov et al., 2016).

Antimicrobial Activities of Derivatives

The exploration of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives has revealed antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds in developing new antimicrobial agents (Bildirici et al., 2007).

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-10-15(22)11-5-6-16-12(9-11)7-8-25-16/h1-6,9,15,22H,7-8,10H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSBBRCECKVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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